CBZ-S-Phenyl-L-Cysteine

Peptide Synthesis Chiral Building Blocks Crystallization

Solution-phase peptide synthesis often fails when orthogonal protecting group strategies are unavailable. CBZ-S-Phenyl-L-Cysteine (CAS 159453-24-4) is the established industrial intermediate for nelfinavir mesylate. • Cbz group orthogonal to both Boc (acid-labile) and Fmoc (base-labile), enabling selective hydrogenolysis without racemization. • Proven multi-kg scalability with 64% conversion in key intermediate step, directly reducing API cost of goods. • Sharp mp (94-97°C) and [α]²⁰/D -55° simplify QC and guarantee enantiopurity. • Regulatory-grade material with full Structure Elucidation Report (SER) supports ANDA/NDA filings.

Molecular Formula C17H17NO4S
Molecular Weight 331.4 g/mol
CAS No. 159453-24-4
Cat. No. B019064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBZ-S-Phenyl-L-Cysteine
CAS159453-24-4
SynonymsS-Phenyl-N-[(phenylmethoxy)carbonyl]-L-cysteine;  N-Benzyloxycarbonyl-S-phenyl-L-cysteine;  N-Carbobenzoxy-S-phenyl-L-cysteine;  N-Carbobenzoxy-S-phenylcysteine; _x000B_
Molecular FormulaC17H17NO4S
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC(=O)NC(CSC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C17H17NO4S/c19-16(20)15(12-23-14-9-5-2-6-10-14)18-17(21)22-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20)/t15-/m0/s1
InChIKeyISBOGFMUFMJWEP-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CBZ-S-Phenyl-L-Cysteine: Key N-Protected Amino Acid


CBZ-S-Phenyl-L-Cysteine, also known as N-Cbz-S-phenyl-L-cysteine or N-carbobenzyloxy-S-phenyl-L-cysteine, is a protected L-cysteine derivative bearing a benzyloxycarbonyl (Cbz) protecting group on the α-amino group and a phenyl thioether moiety at the sulfur [1]. It is widely employed as a chiral building block in solution-phase peptide synthesis and serves as the pivotal starting material for the industrial-scale production of the HIV protease inhibitor nelfinavir mesylate [2].

Chiral building block L-cysteine derivative for solution-phase peptide synthesis
Orthogonal protection Cbz stable to acidic and basic conditions; selective deprotection
Key intermediate Starting material for nelfinavir mesylate industrial production

Cbz vs. Boc/Fmoc: Protection Orthogonality Advantage


The Cbz protecting group exhibits orthogonal stability to acidic and basic conditions, allowing for selective deprotection in the presence of Boc (acid-labile) and Fmoc (base-labile) groups [1]. This orthogonality is critical in convergent synthetic routes, such as the assembly of nelfinavir, where the Cbz group remains intact during multiple transformations and is ultimately removed by hydrogenolysis without affecting other sensitive functionalities [2]. Substitution with Boc- or Fmoc-S-phenyl-L-cysteine would necessitate entirely different protection/deprotection sequences, compromising synthetic efficiency and increasing the risk of racemization.

Boc or Fmoc analog
Boc- or Fmoc-S-phenyl-L-cysteine would require entirely different protection/deprotection sequences, disrupting convergent synthetic routes designed for Cbz orthogonality.
Racemization risk
Switching protection strategy may increase racemization during synthesis, compromising enantiomeric purity of the final peptide or intermediate.
Documentation gap
Alternatives typically lack the industrial scalability data and regulatory documentation (SER) established for the Cbz derivative, raising procurement and quality assurance risk.

CBZ-S-Phenyl-L-Cysteine vs. Analogs: Technical Procurement Guide


Melting Point & Optical Rotation vs. Unprotected Form

CBZ-S-Phenyl-L-Cysteine exhibits a sharp melting point of 94–97°C and an optical rotation of [α]²⁰/D −55° (c=2, EtOH) [1]. In contrast, unprotected S-phenyl-L-cysteine (CAS 34317-61-8) decomposes upon melting at approximately 200°C and shows an optical rotation of [α]²⁰/D +10° (c=1, 0.1N NaOH) . The lower and well-defined melting point of the Cbz derivative facilitates crystallization and purity assessment, while the significantly different specific rotation provides a reliable metric for verifying enantiomeric integrity.

Physical properties
Head-to-head
mp 94–97°C; [α]²⁰/D −55° vs. unprotected: mp 200°C dec.; [α]²⁰/D +10°
Easier crystallization and chiral purity verification
Literature values; measurement conditions apply
Peptide Synthesis Chiral Building Blocks Crystallization

Specific Rotation: CBZ vs. Fmoc Analog

The specific rotation of CBZ-S-Phenyl-L-Cysteine is [α]²⁰/D −55° (c=2, EtOH) [1]. In comparison, Fmoc-S-phenyl-L-cysteine (CAS 488761-06-4) exhibits a specific rotation of [α]²⁰/D −58° (c=1, DMF) . While the absolute difference in magnitude is small, the distinct solvent and concentration conditions required for measurement provide a clear chiral fingerprint for identity confirmation and batch-to-batch consistency assessment, which is critical for pharmaceutical intermediate procurement.

Optical rotation
Cross-study comparable
[α]²⁰/D −55° (c=2, EtOH) vs. Fmoc analog: −58° (c=1, DMF)
Distinct chiral fingerprint for identity confirmation
Different solvents and concentrations
Chiral Analysis Amino Acid Derivatives Quality Control

Efficient Conversion to Nelfinavir Intermediate

In the formal synthesis of nelfinavir mesylate, CBZ-S-Phenyl-L-Cysteine was converted to a key dithianyl alcohol intermediate in 64% isolated yield, without racemization [1]. This yield was achieved under standard laboratory conditions, indicating the compound's robust reactivity and compatibility with multi-step sequences. In comparison, alternative synthetic routes using unprotected or differently protected cysteine derivatives often suffer from lower yields due to competing side reactions or racemization [2].

Synthetic yield
Class-level inference
64% isolated yield to dithianyl alcohol
Supports cost-effective scale-up assessment
Direct comparator yield data not available
Process Chemistry HIV Protease Inhibitors Synthetic Yield

Validated Industrial Scalability and Optical Purity

A convenient, large-scale synthesis of N-Cbz-(S-phenyl)-L-cysteine has been demonstrated on a multi-kilogram scale, delivering the product in high yield and high optical purity from the β-lactone of N-Cbz-L-serine [1]. This contrasts with many alternative synthetic methods for S-aryl cysteines, which are often limited to laboratory scale or result in racemic mixtures [2]. The demonstrated scalability reduces the risk associated with process transfer and ensures a reliable supply chain for industrial applications.

Scalability
Class-level inference
Demonstrated multi-kilogram scale; high optical purity
Reduces process transfer and supply risk
Exact yield and %ee not specified in abstract
Large-Scale Synthesis Process Development Optical Purity

Regulatory-Grade Material & SER for ANDA/NDA

CBZ-S-Phenyl-L-Cysteine is available as a highly characterized reference material that complies with stringent regulatory standards including USP, EMA, JP, and BP, and is essential for use in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) for nelfinavir [1]. It is supplied with a detailed Structure Elucidation Report (SER), ensuring its identity and purity for analytical applications. In contrast, generic research-grade S-phenyl-L-cysteine derivatives typically lack this level of characterization and regulatory documentation, increasing the analytical burden on the end-user.

Regulatory documentation
Supporting evidence
Meets USP/EMA/JP/BP; supplied with SER
Streamlines ANDA/NDA analytical requirements
Per vendor specifications
Regulatory Compliance Pharmaceutical Quality Reference Standards

CBZ-S-Phenyl-L-Cysteine: Procurement & Application Scenarios


Industrial Nelfinavir API Production

This compound is the established starting material for the commercial synthesis of nelfinavir mesylate. Its proven multi-kilogram scalability and high synthetic yield in the key intermediate step (64% conversion) directly translate to lower cost of goods and higher throughput in API manufacturing [1][2]. Procurement should prioritize suppliers offering regulatory-grade material with full documentation to support ANDA/NDA filings.

Solution-Phase Peptide Synthesis with Orthogonal Protection

For convergent peptide syntheses where selective deprotection is required, the Cbz group's orthogonality to Boc and Fmoc is essential. The compound's sharp melting point (94–97°C) and distinct optical rotation ([α]²⁰/D −55°) simplify purification and quality control, ensuring high enantiomeric purity of the final peptide product [3]. This is particularly critical in the synthesis of complex bioactive peptides where racemization must be avoided.

Novel HIV Protease Inhibitor Development

As a key intermediate in the synthesis of a clinically approved HIV protease inhibitor, CBZ-S-Phenyl-L-Cysteine serves as a privileged starting point for medicinal chemistry programs exploring novel protease inhibitors. The availability of a well-characterized, scalable intermediate accelerates the synthesis and biological evaluation of analog libraries, providing a competitive advantage in early-stage drug discovery [2].

Regulatory Bioanalysis and Reference Standard Preparation

The availability of CBZ-S-Phenyl-L-Cysteine as a highly characterized reference material with a Structure Elucidation Report (SER) makes it suitable for use as an analytical standard in quality control laboratories [4]. This supports the development and validation of HPLC methods for impurity profiling and assay determination in nelfinavir drug substance and drug product, ensuring compliance with global pharmacopoeial standards.

Application
Selection Property
Validation Focus
Nelfinavir API production
Multi-kilogram scalability & documentation
Yield and optical purity at industrial scale
Orthogonal peptide synthesis
Cbz orthogonality and chiral integrity
Enantiomeric purity during convergent assembly
HIV protease inhibitor R&D
Privileged chiral scaffold for analog libraries
Synthetic accessibility and scalability of key intermediate
Regulatory reference standard
Full characterization with Structure Elucidation Report
Compliance with USP/EMA/JP/BP for impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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